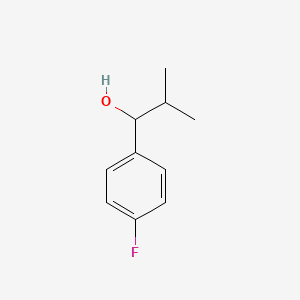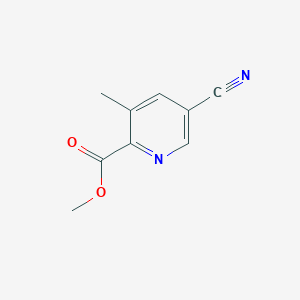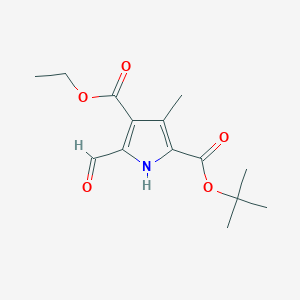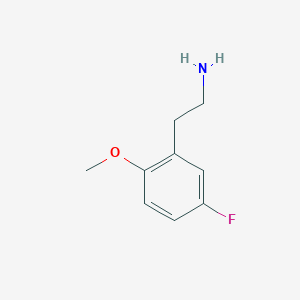
Benzeneethanamine, 5-fluoro-2-methoxy-
Overview
Description
Benzeneethanamine, 5-fluoro-2-methoxy- is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 5-fluoro-2-methoxy- typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenylacetic acid, followed by reduction to form the corresponding amine. The fluorination step is then carried out using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of Benzeneethanamine, 5-fluoro-2-methoxy- often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 5-fluoro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzaldehyde, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzeneethanamine, 5-fluoro-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneethanamine, 5-fluoro-2-methoxy- involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: A similar compound with a methyl group instead of a fluorine atom.
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Another derivative with different substituents on the benzene ring
Uniqueness
Benzeneethanamine, 5-fluoro-2-methoxy- is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
LGRPLCAEJHVACV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

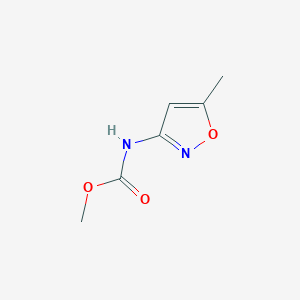
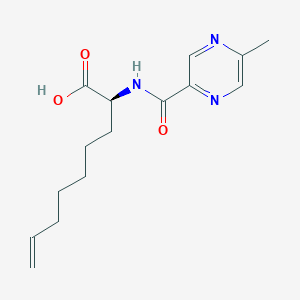


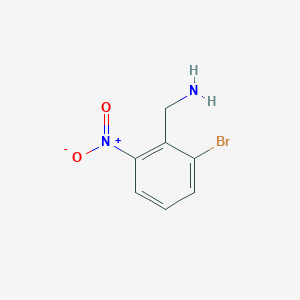
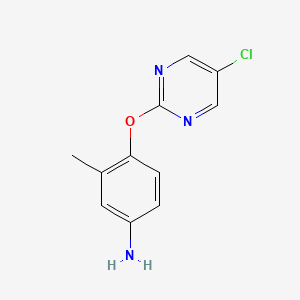

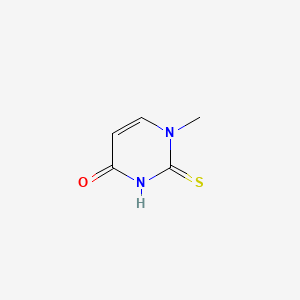
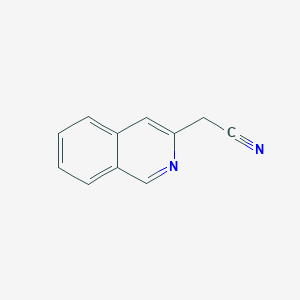
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethyl-](/img/structure/B8786621.png)
